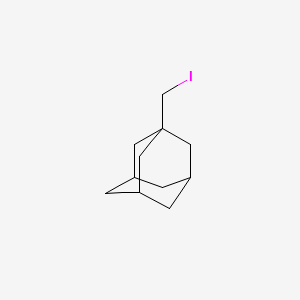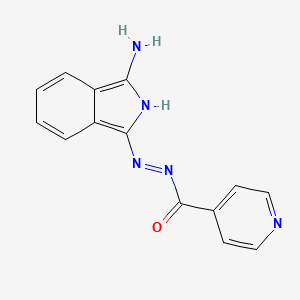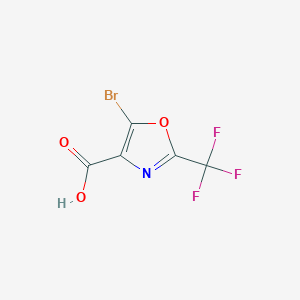![molecular formula C14H12N2O B2591107 4,6-二甲基-2-苯基呋喃[2,3-d]嘧啶 CAS No. 96714-77-1](/img/structure/B2591107.png)
4,6-二甲基-2-苯基呋喃[2,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine consists of a furan ring fused to a pyrimidine ring, with methyl groups at positions 4 and 6, and a phenyl group at position 2.
科学研究应用
4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifolate, antitumor, anticancer, and antiviral activities.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal cellular signaling processes controlled by these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and potentially to cell death, particularly in the context of cancer cells .
Pharmacokinetics
The compound’s lipophilicity, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact the compound’s bioavailability, influencing how effectively it can reach its targets within the body.
Result of Action
The molecular and cellular effects of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine’s action primarily involve changes in cell behavior. By inhibiting protein kinases, the compound disrupts normal cellular signaling processes. This disruption can lead to changes in cell growth, differentiation, migration, and metabolism . In the context of cancer cells, these changes can potentially lead to cell death .
Action Environment
The action, efficacy, and stability of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells, which can be influenced by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature can potentially affect the compound’s stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine can be achieved through various methods. One efficient method involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid synthetic route to the preparation of diverse furo[2,3-d]pyrimidine derivatives.
Another approach involves the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate, followed by cyclization using sodium ethoxide . This method yields 2,3-dihydro-6-phenyl-2-thioxofuro[3,2-d]pyrimidin-4-one, which can be further alkylated to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding furo[2,3-d]pyrimidine oxides.
Reduction: Formation of reduced furo[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted furo[2,3-d]pyrimidine derivatives with various functional groups.
相似化合物的比较
4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Furo[2,3-d]pyrimidine-2,4-diones: These compounds have similar structures but differ in their functional groups and biological activities.
2-Thioxodihydrofuro[2,3-d]pyrimidin-4-ones: These derivatives have a thioxo group at position 2, which imparts different chemical and biological properties.
Dihydrofuro[2,3-d]pyrimidine-2,4-diones: These compounds have a dihydrofuran ring, which affects their reactivity and biological activity.
The uniqueness of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine lies in its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
4,6-dimethyl-2-phenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-8-12-10(2)15-13(16-14(12)17-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDDGBKFXWGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide](/img/structure/B2591025.png)
![(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591026.png)
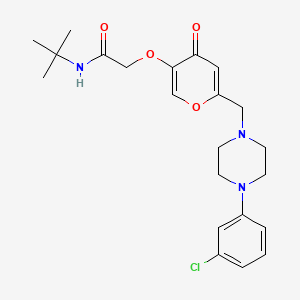
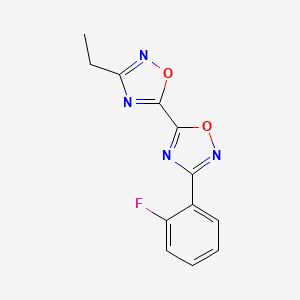
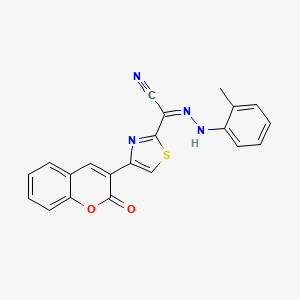
![Methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2591033.png)

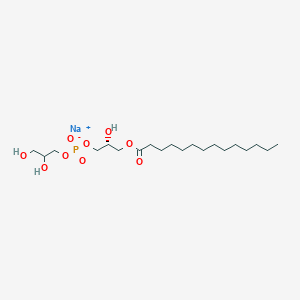

![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-2-yl)propanoic acid](/img/structure/B2591040.png)
